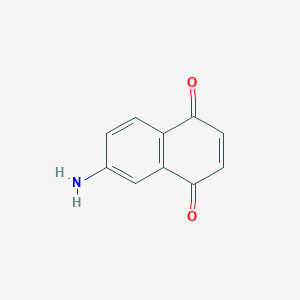
6-Aminonaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Aminonaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. It is characterized by the presence of an amino group at the 6th position and two carbonyl groups at the 1st and 4th positions on the naphthalene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminonaphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with ammonia or an amine under controlled conditions. One common method is the condensation reaction of 1,4-naphthoquinone with aniline in the presence of a catalyst such as copper(II) oxide nanoparticles under mild, ambient, and solvent-free conditions . Another method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol .
Biological Activity
6-Aminonaphthalene-1,4-dione, a synthetic organic compound classified as a derivative of naphthoquinone, possesses significant biological activities due to its unique chemical structure. The compound features an amino group at the 6-position and two carbonyl groups at the 1 and 4 positions of the naphthalene ring, which enhances its reactivity and interaction with biological systems. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
The structural formula of this compound can be represented as follows:
This compound is characterized by:
- Amino Group : Enhances reactivity and biological interactions.
- Carbonyl Groups : Contributes to its electrophilic nature, facilitating interactions with nucleophiles in biological systems.
Antimicrobial Activity
This compound has demonstrated potent antimicrobial properties against various pathogens. A study highlighted its effectiveness against several bacterial strains:
| Strain | Minimum Inhibitory Concentration (mg/mL) |
|---|---|
| Escherichia coli ATCC10536 | 0.5 |
| Staphylococcus aureus DSM799 | 0.25 |
| Candida albicans DSM1386 | 0.5 |
| Aspergillus niger DSM1957 | 0.5 |
The compound exhibited complete growth inhibition against S. aureus and A. niger, indicating its potential as an antibacterial agent .
Anticancer Activity
Research has shown that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:
- HL-60 Cell Line : The compound displayed an IC50 value of 16.59 ± 0.77 µg/mL.
- Lymphocytes : An IC50 value of 4.33 ± 0.97 µg/mL was recorded.
In studies involving canine malignant histiocytic cell lines (DH82), a mean percentage cell death of 59.2 ± 4.2 was observed at a concentration of 15 µg/mL, surpassing the efficacy of simpler chalcone derivatives .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been identified as a potent inhibitor of myeloperoxidase (MPO), with an IC50 value of 0.26 ± 0.04 µmol/L in a purified system. This inhibition is significant due to MPO's role in generating reactive oxygen species during inflammation .
Case Studies
Several studies have investigated the pharmacological potential of this compound:
- Antimicrobial Study : A comprehensive evaluation demonstrated that derivatives of naphthoquinones, including this compound, exhibited strong antimicrobial activity against E. coli, S. aureus, and fungal strains like Candida and Aspergillus .
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines indicated that modifications in the naphthoquinone structure significantly enhance anticancer potency compared to unmodified compounds .
Properties
CAS No. |
88437-18-7 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-aminonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H7NO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5H,11H2 |
InChI Key |
BOKNLJFEDOOAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















